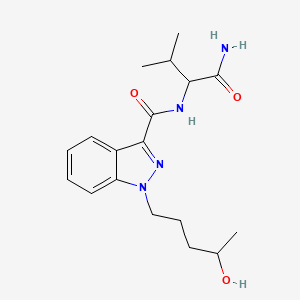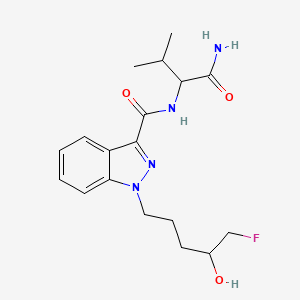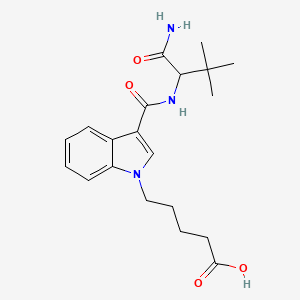
ADBICA-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADBICA-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of ADBICA by GC- or LC-mass spectrometry. ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles that potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Anaerobic Digestion Processes : Anaerobic digestion (AD) is a biological process that converts organic substrates to biogas in the absence of oxygen. This process is a focus of contemporary literature due to its potential in biogas production from various organic materials, including waste paper, cardboard, grass clippings, food waste, and sewage (Zhang, Hu, & Lee, 2016)(source).
Microbial Trophic Interactions in AD : AD involves different trophic groups of microorganisms breaking down biodegradable organic materials. The efficiency of AD depends on the complex interdependence of microbial activities. Monitoring the genetic expression of key enzymes, like the mcrA gene in methane formation, is proposed for real-time process performance monitoring (Alvarado et al., 2014)(source).
Biochar-mediated AD for Methane Recovery : The use of biochar in enhancing AD proficiency is researched extensively. Biochar's surface properties favor the colonization of key bacteria and archaea, improving organic carbon removal and the AD reaction rate. This can be a significant area for applying enhancements in AD processes (Qiu et al., 2019)(source).
Microbial Dynamics During AD : Understanding the dynamic changes in bacterial composition during the AD process is crucial. Studies reveal that certain groups of bacteria are responsible for different phases of the AD process, indicating potential areas for targeted improvement in biogas yield and substrate decomposition (Doloman et al., 2017)(source).
Direct Interspecies Electron Transfer in AD : The role of direct interspecies electron transfer in AD has been identified as crucial for efficient methanogenesis. Conductive materials can mediate electrical connections, enhancing AD performance. This offers a potential area for improving AD systems using innovative materials (Baek et al., 2018)(source).
Eigenschaften
Molekularformel |
C20H20D9N3O2 |
|---|---|
Molekulargewicht |
352.5 |
IUPAC-Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2 |
InChI-Schlüssel |
IXUYMXAKKYWKRG-MVTCSRIBSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2 |
Synonyme |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indole-3-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





